Methyl 1-amino-2-methylcyclopentane-1-carboxylate
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Overview
Description
Methyl 1-amino-2-methylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclopentane, featuring an amino group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-2-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as tetrahydrofuran (THF) or methanol are often used to facilitate the reaction and improve the solubility of the reactants.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: LiAlH4 or NaBH4 are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 1-amino-2-methylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-amino-2-methylcyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active amino compound, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-1-cyclopentanecarboxylate
- Methyl 1-aminocyclopropanecarboxylate
- Cycloleucine Methyl Ester
Uniqueness
Methyl 1-amino-2-methylcyclopentane-1-carboxylate is unique due to the presence of both an amino group and a methyl ester group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 1-amino-2-methylcyclopentane-1-carboxylate (MAMC) is a cyclopentane derivative notable for its unique structural features, including an amino group and a carboxylate functional group. This compound has garnered interest for its potential biological activities, particularly in the context of pharmaceutical applications and enzyme interactions.
Chemical Structure and Properties
MAMC has the molecular formula C7H13NO2 and a molecular weight of approximately 143.18 g/mol. Its structural characteristics allow it to participate in various biochemical interactions, making it a candidate for further research in medicinal chemistry.
The biological activity of MAMC is primarily linked to its ability to interact with specific enzymes and metabolic pathways. Similar compounds have been studied for their roles as enzyme inhibitors, which may provide therapeutic benefits in conditions such as cancer and metabolic disorders. The amino group in MAMC can form hydrogen bonds with active sites on enzymes, while the ester group can undergo hydrolysis to release active metabolites, modulating biochemical pathways effectively.
Enzyme Inhibition Studies
Research indicates that MAMC and its analogs can inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated that compounds with similar structures to MAMC can alter enzymatic activity, providing insights into their mechanisms of action. This inhibition can potentially lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity.
Comparative Analysis with Structural Analogues
To understand the uniqueness of MAMC's biological activity, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of various related compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Methyl 1-amino-1-cyclopentanecarboxylate | Cyclopentane derivative | Similar amine and carboxylate functionalities |
2-Amino-2-methylcyclopentanecarboxylic acid | Cyclopentane derivative | Exhibits different stereochemistry affecting activity |
3-Amino-3-methylbutanoic acid | Aliphatic amine | Broader range of biological activities |
4-Aminobutyric acid | Linear chain | Important neurotransmitter with distinct functions |
This comparison highlights how MAMC's specific cyclopentane framework combined with amino and carboxylate groups may influence its reactivity and biological interactions differently than its analogs.
In Vitro Studies
In vitro studies have shown that MAMC exhibits significant interactions with various enzymes, leading to altered activity levels. For example, research involving enzyme assays has indicated that modifications to MAMC's structure can enhance its inhibitory potency against target enzymes .
Potential Applications
MAMC's potential applications extend beyond enzyme inhibition; it may serve as a precursor in the synthesis of more complex biologically active molecules. Its structural features make it suitable for exploring new therapeutic agents targeting metabolic pathways involved in diseases such as cancer and diabetes.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 1-amino-2-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-3-5-8(6,9)7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
SUTZKILRBAQRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C(=O)OC)N |
Origin of Product |
United States |
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